N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride
Brand Name: Vulcanchem
CAS No.: 353505-83-6
VCID: VC4547731
InChI: InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H
SMILES: C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl
Molecular Formula: C9H8ClN3O2S2
Molecular Weight: 289.75

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride

CAS No.: 353505-83-6

Cat. No.: VC4547731

Molecular Formula: C9H8ClN3O2S2

Molecular Weight: 289.75

* For research use only. Not for human or veterinary use.

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide Hydrochloride - 353505-83-6

Specification

CAS No. 353505-83-6
Molecular Formula C9H8ClN3O2S2
Molecular Weight 289.75
IUPAC Name N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H
Standard InChI Key UUHVEKWRBYIFQE-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=S)S1)NC(=O)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

The compound N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide hydrochloride (CAS 353505-83-6) is a synthetic organic molecule with a hybrid structure combining a pyridine carboxamide moiety and a 1,3-thiazolidin-4-one core. Its molecular formula is C₉H₈ClN₃O₂S₂ (molecular weight: 289.75 g/mol) .

Key Structural Features

PropertyValue/Description
Molecular FormulaC₉H₈ClN₃O₂S₂
Molecular Weight289.75 g/mol
IUPAC NameN-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pyridine-3-carboxamide;hydrochloride
InChIInChI=1S/C9H7N3O2S2.ClH/c13-7-5-16-9(15)12(7)11-8(14)6-2-1-3-10-4-6;/h1-4H,5H2,(H,11,14);1H
SMILESC1=CN=CC=C1NC(=O)N2C(=O)C(=S)SC2.Cl

The structure includes:

  • Thiazolidinone ring: A five-membered ring with sulfur, oxygen, and nitrogen atoms, featuring a keto group at position 4 and a sulfanylidene group at position 2 .

  • Pyridine carboxamide: A pyridine ring substituted with a carboxamide group at position 3, linked to the thiazolidinone moiety via an amine bond .

Synthesis and Reactivity

The synthesis of this compound typically involves condensation reactions between thiazolidinone precursors and pyridine-3-carboxylic acid derivatives.

Stability and Reactivity

  • Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, though the thiazolidinone ring is generally stable .

  • Oxidation/Reduction: The sulfanylidene group (-S) and keto group (-C=O) are susceptible to redox reactions, enabling further derivatization .

Physicochemical Properties

PropertyValue/Description
SolubilityLimited data; expected solubility in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot explicitly reported; related thiazolidinones melt between 150–250°C .
UV-Vis Absorptionλₘₐₓ values for related compounds: ~200–300 nm (π→π* transitions) .

Crystallographic Data

A crystal structure study of a related compound (N-[5-methyl-2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide) revealed:

  • Disorder: Carbonyl oxygen, sulfur, and methyl groups exhibit partial occupancy in the thiazolidinone ring .

  • Intermolecular Interactions:

    • Hydrogen Bonds: N–H⋯N, C–H⋯O interactions stabilize the crystal lattice .

    • π–π Stacking: Centroid-to-centroid distance of ~3.8 Å between aromatic rings .

Medicinal Chemistry and Biological Activity

Thiazolidinone Pharmacophore

Thiazolidinone derivatives are known for:

  • Antimicrobial Activity: Inhibition of bacterial and fungal enzymes (e.g., β-lactamases, chitin synthase) .

  • Anticancer Potential: Modulation of PPARγ receptors and induction of apoptosis .

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes .

Pyridine Carboxamide Moiety

  • Enhanced Bioavailability: Pyridine rings improve solubility and binding to biological targets .

  • Target Specificity: The carboxamide group facilitates interactions with hydrogen bond donors in enzyme active sites .

HazardPrecautionary Measures
Skin IrritationP261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling) .
Eye IrritationP280 (Wear protective gloves/eye protection), P305+P351+P338 (Rinse eyes) .
Respiratory HazardsP335 (Wash thoroughly after handling), P304+P340 (Inhalation: Remove to fresh air) .

Applications and Future Directions

Challenges

  • Toxicity: Hydrochloride counterion may influence bioavailability and toxicity .

  • Synthetic Complexity: Multi-step syntheses require optimization for scalability .

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